Cyclopropyl 2-methylphenyl ketone
Overview
Description
Cyclopropyl 2-methylphenyl ketone is an organic compound with the molecular formula C11H12O. It features a cyclopropyl group attached to a 2-methylphenyl ketone structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Cyclopropyl 2-methylphenyl ketone primarily interacts with samarium(II) diiodide (SmI2) , a reductant widely used in synthesis . SmI2 is known for its unique chemistry and indispensable role as a reducing agent and mediator of radical chemistry .
Mode of Action
The compound undergoes a SmI2-catalyzed intermolecular radical coupling with alkynes . This process involves a radical relay strategy that eliminates the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The reaction shows a broad substrate scope and results in a library of decorated cyclopentenes .
Biochemical Pathways
The primary biochemical pathway involves the reduction of radicals to carbanions . The intermolecular radical C−C bond formation must outrun this competing reduction . The process also uncovers an intriguing link between ketone conformation and efficient cross-coupling .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, ranges from 2.15 to 3.25 .
Result of Action
The result of the compound’s action is the formation of complex bicyclic ketones . These products are formed through catalytic radical cyclization . The process delivers decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .
Action Environment
The action of this compound is influenced by the presence of a metal coreductant to regenerate Sm(II) . The use of superstoichiometric amounts of a metal coreductant is typically required . The radical relay strategy used with this compound negates the need for a superstoichiometric coreductant and additives .
Biochemical Analysis
Biochemical Properties
Cyclopropyl groups are known to be highly reactive due to their ring strain, making them useful in various biochemical reactions . They are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties
Cellular Effects
For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Cyclopropyl 2-methylphenyl ketone on these processes would need to be determined through experimental studies.
Molecular Mechanism
Cyclopropyl groups can undergo various transformations, including ring-opening reactions, which can lead to diverse functionalized target molecules These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl 2-methylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-pentanone with potassium hydroxide to yield cyclopropyl methyl ketone . Another method includes the Rh(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides, which provides substituted cyclopropyl-ketones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-methylphenyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cyclopropyl 2-methylphenyl ketone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a substrate in various catalytic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications often involves this compound due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl methyl ketone
- Cyclopropyl phenyl ketone
- 2-Methylphenyl ketone
Uniqueness
Cyclopropyl 2-methylphenyl ketone is unique due to the presence of both a cyclopropyl group and a 2-methylphenyl group. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDTEZRTBZOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625315 | |
Record name | Cyclopropyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39615-34-4 | |
Record name | Cyclopropyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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